An In-Depth Technical Guide to (2S)-2-(aminomethyl)butanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2S)-2-(aminomethyl)butanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
(2S)-2-(aminomethyl)butanoic acid, a chiral β-amino acid, represents a class of compounds of growing significance in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the unique structural arrangement of β-amino acids imparts distinct conformational preferences and metabolic stability to peptides and small molecule therapeutics. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2S)-2-(aminomethyl)butanoic acid, grounded in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
(2S)-2-(aminomethyl)butanoic acid is a non-proteinogenic amino acid characterized by an aminomethyl group attached to the chiral center at the second carbon of the butanoic acid backbone.
Chemical Structure:
This β²-amino acid structure, with the substituent on the carbon adjacent to the carbonyl group, influences its conformational behavior and its utility as a building block in peptidomimetics[1].
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Melting Point | 220-221 °C | |
| CAS Number | 538368-15-9 | [2] |
| IUPAC Name | (2S)-2-(aminomethyl)butanoic acid | |
| Predicted pKa (Acidic) | ~4-5 | General knowledge of carboxylic acids |
| Predicted pKa (Basic) | ~9-10 | General knowledge of primary amines |
| Predicted LogP | 0.0559 | [2] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |
Synthesis and Stereochemical Control
The enantioselective synthesis of β-amino acids is a critical area of research, as the biological activity of resulting compounds is often stereospecific. Several strategies have been developed for the synthesis of chiral β-amino acids, including those starting from the chiral pool, employing enzymatic resolutions, or utilizing asymmetric catalysis.
Conceptual Asymmetric Synthesis Workflow
A common and effective strategy for synthesizing enantiomerically pure β-amino acids involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. One such conceptual pathway is the asymmetric conjugate addition to an α,β-unsaturated ester.
Caption: Conceptual workflow for the asymmetric synthesis of a β-amino acid.
Exemplary Enantioselective Synthesis Protocol (Conceptual)
The following protocol outlines a general, conceptual approach for the enantioselective synthesis of a β²-amino acid, inspired by established methodologies in asymmetric synthesis[10][11][12].
Step 1: Asymmetric Michael Addition
-
To a solution of an appropriate α,β-unsaturated ester (e.g., ethyl but-2-enoate) in an anhydrous, aprotic solvent (e.g., dichloromethane) at a controlled temperature (e.g., -78 °C), add a chiral catalyst (e.g., a proline-derived organocatalyst).
-
Slowly add a protected nitrogen nucleophile (e.g., dibenzyl azodicarboxylate). The choice of protecting group is critical for directing the reaction and for subsequent deprotection steps[5][13][14][].
-
Stir the reaction mixture at the controlled temperature until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quench the reaction and perform an aqueous workup to isolate the crude chiral β-amino ester.
-
Purify the product by column chromatography.
Step 2: Hydrolysis and Deprotection
-
Dissolve the purified β-amino ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Add a base (e.g., lithium hydroxide) to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
-
Monitor the reaction by TLC or HPLC. Upon completion, neutralize the reaction mixture and extract the product.
-
Perform a deprotection step to remove the nitrogen protecting group. The conditions for this step will depend on the chosen protecting group (e.g., hydrogenolysis for a benzyl-based group).
-
Purify the final product, (2S)-2-(aminomethyl)butanoic acid, by recrystallization or chromatography.
Rationale for Experimental Choices:
-
Chiral Catalyst: The use of a chiral catalyst is paramount for establishing the desired stereocenter with high enantiomeric excess.
-
Protecting Groups: Protecting the amino group prevents side reactions and allows for controlled bond formation. The choice of an orthogonal protecting group strategy is essential for complex syntheses[13][14][][16].
-
Low Temperature: Many asymmetric reactions are performed at low temperatures to enhance stereoselectivity by minimizing competing, non-selective reaction pathways.
Chemical Reactivity and Stability
The chemical reactivity of (2S)-2-(aminomethyl)butanoic acid is dictated by its two primary functional groups: the carboxylic acid and the primary amine.
Reactions of the Carboxylic Acid Group:
-
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.
-
Amide Bond Formation: The carboxyl group can be activated (e.g., using carbodiimides like DCC or EDC) to react with an amine, forming an amide bond. This is the fundamental reaction in peptide synthesis.
Reactions of the Amino Group:
-
N-Acylation: The primary amine is nucleophilic and readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.
-
N-Alkylation: The amine can be alkylated, although this can be challenging to control and may lead to over-alkylation.
-
Protection: The amino group is typically protected during peptide synthesis using reagents like Fmoc-Cl or Boc-anhydride to prevent its reaction during carboxyl group activation.
Stability and Degradation
Like other amino acids, (2S)-2-(aminomethyl)butanoic acid is susceptible to degradation under certain conditions. The primary degradation pathways for amino acids include deamination and decarboxylation, which can be influenced by factors such as temperature, pH, and the presence of oxidizing agents[1][2][3][17]. The β-amino acid structure, however, generally confers greater metabolic stability compared to α-amino acids, as they are often poor substrates for proteases[][19].
Analytical Methodologies
The characterization and purity assessment of (2S)-2-(aminomethyl)butanoic acid and its derivatives are crucial for research and development. High-performance liquid chromatography (HPLC) is a primary analytical tool for this purpose.
Enantiomeric Purity Analysis by Chiral HPLC
Determining the enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers.
Caption: General workflow for chiral HPLC analysis.
General Chiral HPLC Protocol
The following is a general protocol for the chiral separation of β-amino acids, which can be adapted for (2S)-2-(aminomethyl)butanoic acid[4][20][21][22][23][24].
-
Column Selection: Choose a suitable chiral column. Crown ether-based columns, such as Crownpak CR(+), have been shown to be effective for the separation of underivatized β-amino acids[21].
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For crown ether columns, this is often an acidic aqueous solution with an organic modifier (e.g., perchloric acid in water with methanol).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Often controlled to optimize separation (e.g., 25 °C).
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. Derivatization with a UV-active tag (e.g., Marfey's reagent) can be employed, or a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can be used.
-
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess (% ee).
Applications in Drug Discovery and Development
β-amino acids are valuable building blocks in medicinal chemistry, primarily due to the enhanced metabolic stability and unique conformational properties they impart to peptidomimetics[][19][25][26][27][28][29][30][31][32].
Peptidomimetics
Incorporating (2S)-2-(aminomethyl)butanoic acid into a peptide sequence can induce specific secondary structures, such as helices or turns, which may be crucial for binding to a biological target[][19]. The resistance of β-amino acid-containing peptides to proteolytic degradation makes them attractive candidates for therapeutic development, as it can lead to improved pharmacokinetic profiles.
Potential Therapeutic Areas
While specific biological targets for (2S)-2-(aminomethyl)butanoic acid have not been extensively reported, the broader class of β-amino acids and their derivatives have shown promise in various therapeutic areas, including:
-
Antimicrobials: β-peptides can mimic the amphipathic structures of natural antimicrobial peptides.
-
Enzyme Inhibitors: The constrained conformations of β-amino acid-containing peptides can lead to potent and selective enzyme inhibitors[].
-
Receptor Agonists and Antagonists: The defined spatial arrangement of side chains in β-peptides can be designed to interact with specific receptors[].
The development of drugs incorporating (2S)-2-(aminomethyl)butanoic acid is an active area of research, with the potential to address challenges associated with traditional peptide-based therapeutics.
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